Butyl p-butylaminobenzoate
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Overview
Description
Butyl p-butylaminobenzoate, also known as butamben, is a local anesthetic compound. It is an ester of 4-aminobenzoic acid and butanol. This compound is primarily used for its anesthetic properties, particularly in topical applications due to its low water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl p-butylaminobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with 1-butanol, followed by a Bechamp reduction to yield the final product . Alternatively, 4-aminobenzoic acid can be directly esterified with butanol to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with butanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl p-butylaminobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and butanol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Butyl p-butylaminobenzoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and membrane interactions.
Medicine: Utilized as a local anesthetic in topical formulations for pain relief.
Industry: Employed in the formulation of topical anesthetic products and in research on drug delivery systems.
Mechanism of Action
Butyl p-butylaminobenzoate exerts its anesthetic effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, reducing electrical excitability and blocking impulse transmission. Additionally, it acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another ester of 4-aminobenzoic acid, used as a local anesthetic.
Procaine: An ester of para-aminobenzoic acid, used as a local anesthetic in dental procedures.
Tetracaine: A more potent ester of para-aminobenzoic acid, used in spinal anesthesia.
Uniqueness
Butyl p-butylaminobenzoate is unique due to its low water solubility, making it suitable for topical applications where prolonged anesthetic effects are desired . Unlike other similar compounds, it is not commonly used in injectable forms due to its poor solubility in water .
Properties
Molecular Formula |
C15H23NO2 |
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Molecular Weight |
249.35 g/mol |
IUPAC Name |
butyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C15H23NO2/c1-3-5-11-16-14-9-7-13(8-10-14)15(17)18-12-6-4-2/h7-10,16H,3-6,11-12H2,1-2H3 |
InChI Key |
KRNUEIBLNHKQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
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